N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine
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Overview
Description
N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-N-methylpyridin-4-amine with 4-(pyrrolidin-1-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated amines.
Scientific Research Applications
N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring can enhance binding affinity to certain proteins, while the phenyl and pyridine rings contribute to the overall stability and specificity of the interaction. The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine
Uniqueness
N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine is unique due to the presence of both a pyrrolidine ring and a pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H19N3 |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-methyl-N-(4-pyrrolidin-1-ylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C16H19N3/c1-18(15-8-10-17-11-9-15)14-4-6-16(7-5-14)19-12-2-3-13-19/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
MQHOMQGAHWSDAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N2CCCC2)C3=CC=NC=C3 |
Origin of Product |
United States |
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